[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride
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Overview
Description
[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride is a chemical compound with notable applications in various scientific fields. It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further linked to a methanesulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride typically involves the introduction of the difluoromethyl group into the oxane ring, followed by the attachment of the methanesulfonyl chloride group. One common method involves the reaction of difluoromethyl oxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. The difluoromethyl group is known to improve the metabolic stability of drug candidates, making this compound a valuable intermediate in drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride involves its ability to undergo various chemical transformations. The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The methanesulfonyl chloride group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
[4-(trifluoromethyl)oxan-4-yl]methanesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride: Contains a fluoromethyl group, differing in the number of fluorine atoms.
[4-(chloromethyl)oxan-4-yl]methanesulfonyl chloride: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride lies in its difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The presence of two fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
2742659-61-4 |
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Molecular Formula |
C7H11ClF2O3S |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O3S/c8-14(11,12)5-7(6(9)10)1-3-13-4-2-7/h6H,1-5H2 |
InChI Key |
FGOXYYHJCVOUID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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